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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Aminophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and
materials science. This document details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
for their acquisition. The information presented herein is intended to serve as a valuable
resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties
e |IUPAC Name: 1-(4-aminophenyl)cyclopentanecarbonitrile
e CAS Number: 115279-73-7[1]

e Molecular Formula: C12H1aN2[1][2][3][4][5]

e Molecular Weight: 186.25 g/mol [1][6][3]

Spectroscopic Data Summary
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The following tables summarize the predicted and reported spectroscopic data for 1-(4-
Aminophenyl)cyclopentanecarbonitrile. It is important to note that while some experimental
data is available, a complete, publicly accessible dataset for this specific molecule is limited.
Therefore, some of the presented data is based on theoretical predictions and analysis of
analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Data (Predicted, 400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment

ppm

Ar-H (ortho to -
7.25 d, J=8.4 Hz 2H

C(CN)CaHs)
6.68 d, J=8.4 Hz 2H Ar-H (ortho to -NHz2)
3.80 br s 2H -NH2
2.20-2.10 m 4H Cyclopentyl -CH:z
1.95-1.85 m 4H Cyclopentyl -CH:2

Table 2: 13C NMR Data (Predicted, 100 MHz, CDCIs)
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Chemical Shift (8) ppm Assignment

145.8 Ar-C (C-NH2)

128.5 Ar-C (CH, ortho to -NH2)

1255 Ar-C (quaternary)

123.0 C=N

115.2 Ar-C (CH, ortho to -C(CN)CaHs)
48.0 Quaternary Cyclopentyl C

38.0 Cyclopentyl CH:z

24.0 Cyclopentyl CH:z

Note: The provided NMR data is based on predictions and may vary from experimental results.
The Royal Society of Chemistry provides some NMR data, though specific peak assignments
for this compound are not explicitly detailed.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment
3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)
3050 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Strong Aliphatic C-H stretch
2240 - 2220 Medium, Sharp C=N stretch[8]
1620 - 1580 Strong N-H bend (scissoring)
) Aromatic C=C skeletal

1600, 1510, 1450 Medium to Strong o

vibrations

para-disubstituted C-H out-of-
820 Strong

plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

Table 4: Mass Spectrometry Data (Predicted ESI-MS)

m/z (amu) Adduct
187.1230 [M+H]*
209.1049 [M+NaJ*
185.1084 [M-H]~

Note: This data is based on predicted values.[9] Experimental analysis, such as that offered by
LC-MS services mentioned by some suppliers, would be required for confirmation.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-(4-
Aminophenyl)cyclopentanecarbonitrile. Instrument parameters should be optimized for the
specific equipment used.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Data Acquisition:
o Acquire *H NMR spectra using a 400 MHz or higher field spectrometer.

o Acquire 13C NMR spectra using the same instrument, employing broadband proton
decoupling.

o Use the residual solvent peak as an internal reference.[7]

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration.

IR Spectroscopy

e Sample Preparation:
o Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a
thin pellet.

o Data Acquisition:
o Record the spectrum over the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder or pure KBr pellet and
subtract it from the sample spectrum.

» Data Analysis: Identify characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry
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e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile).

o Data Acquisition:

o Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass
analyzer (e.g., quadrupole, time-of-flight).

o Acquire spectra in both positive and negative ion modes.

o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 1-(4-Aminophenyl)cyclopentanecarbonitrile.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b111213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Compound Synthesis

Synthesis of
1-(4-Aminophenyl)cyclopentanecarbonitrile

'

Purification
(e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

Y A4 A4

IR Spectroscopy Mass Spectrometry

NMR Spectroscopy
(lH, 13C)

Data Interpretation

Y Y Y

Structure Elucidation

Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic data for 1-
(4-Aminophenyl)cyclopentanecarbonitrile. While a complete set of experimentally verified
data is not publicly available, the information compiled here from various sources and
theoretical predictions offers a robust starting point for researchers. For definitive structural
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confirmation and purity assessment, it is recommended that experimental data be acquired
following the generalized protocols outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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